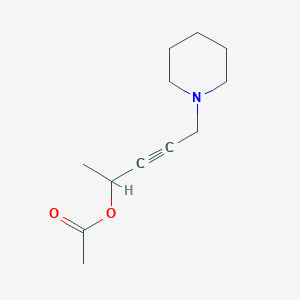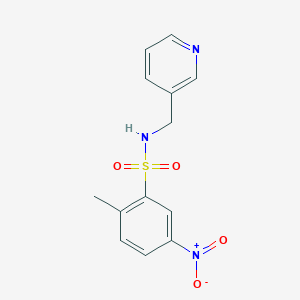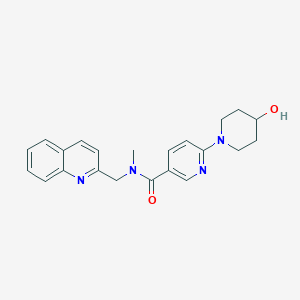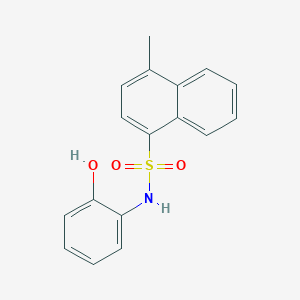![molecular formula C22H29N3O2 B5010430 N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5010430.png)
N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]isonicotinamide, commonly known as MMPI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of metalloproteinase enzymes, which are involved in various physiological processes such as tissue remodeling, angiogenesis, and inflammation.
Mécanisme D'action
MMPI exerts its pharmacological effects by inhibiting the activity of metalloproteinases, specifically MMP-2 and MMP-9. These enzymes are involved in the degradation of extracellular matrix components, which are essential for tissue remodeling and angiogenesis. By inhibiting these enzymes, MMPI can prevent the progression of diseases that involve tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
MMPI has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MMPI can inhibit the activity of MMP-2 and MMP-9 in a dose-dependent manner. In vivo studies have shown that MMPI can reduce tumor growth and metastasis in animal models of cancer. MMPI has also been shown to reduce inflammation and cartilage degradation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MMPI in lab experiments is its potency and specificity for metalloproteinases. This allows researchers to study the specific effects of metalloproteinase inhibition on various physiological processes. However, one of the limitations of using MMPI in lab experiments is its potential toxicity. MMPI has been shown to induce liver toxicity in animal models, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on MMPI. One of the potential applications of MMPI is in the treatment of cancer. Further studies are needed to evaluate the efficacy of MMPI in combination with other chemotherapeutic agents. Additionally, MMPI has been shown to have potential applications in the treatment of arthritis and other inflammatory diseases. Further studies are needed to evaluate the safety and efficacy of MMPI in human clinical trials. Finally, the development of novel MMPI analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of more potent and specific metalloproteinase inhibitors.
Méthodes De Synthèse
The synthesis of MMPI involves the reaction between 4-methoxyphenylethylamine and 1-methyl-4-piperidinemethanol, followed by the reaction with isonicotinoyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce MMPI in high yield and purity.
Applications De Recherche Scientifique
MMPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. MMPI has been shown to inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix components. This inhibition can lead to the prevention of tissue remodeling and angiogenesis, which are critical steps in the progression of cancer and other diseases.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methylpiperidin-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-24-14-9-19(10-15-24)17-25(22(26)20-7-12-23-13-8-20)16-11-18-3-5-21(27-2)6-4-18/h3-8,12-13,19H,9-11,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJNGDKGTXKXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=C(C=C2)OC)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzoxazol-2-yl)-3-({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)acrylaldehyde](/img/structure/B5010350.png)

![2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5010356.png)


![7-(4-methylphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5010371.png)
![6-chloro-4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5010383.png)
![N,N-dimethyl-4-[1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)-2-imidazolidinyl]aniline](/img/structure/B5010391.png)


![methyl 4-[3-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5010403.png)
![2-[(6-methyl-4-pyrimidinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5010412.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azocane](/img/structure/B5010424.png)